Cas no 1985-58-6 (1,4-Bis(2-phenylethyl)benzene)

1,4-Bis(2-phenylethyl)benzene structure
1,4-Bis(2-phenylethyl)benzene structure
Product Name:1,4-Bis(2-phenylethyl)benzene
CAS No:1985-58-6
MF:C22H22
MW:286.410086154938
MDL:MFCD12407076
CID:860112
PubChem ID:12485016
Update Time:2025-07-18

1,4-Bis(2-phenylethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,4-Bis(2-phenylethyl)benzene,
    • 1,1'-benzene-1,4-diylbis(2-phenylethanone)
    • 1,4-bis(phenylacetyl)benzene
    • 1,4-Bis-<2-phenyl-aethyl>-benzol
    • 1,4-Diphenacetyl-benzol
    • 1,4-diphenacylbenzene
    • 1,4-Diphenaethyl-benzol
    • 1,4-diphenethyl-benzene
    • 1,4-Diphenethylbenzene
    • 1,4-Bis(2-phenylethyl)benzene
    • 1,4-bis(phenethyl)benzene
    • Benzene, 1,4-bis(2-phenylethyl)-
    • BS-16313
    • CS-0156323
    • AKOS028112184
    • BAA98558
    • p-Diphenethyl-benzene; p-Bis(phenylethyl)benzene; p-Di-?-phenethylbenzene; p-Diphenethylbenzene;
    • MFCD12407076
    • D83621
    • 1985-58-6
    • AGRRPXGGTNIFEM-UHFFFAOYSA-N
    • MDL: MFCD12407076
    • Inchi: 1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2
    • InChI Key: AGRRPXGGTNIFEM-UHFFFAOYSA-N
    • SMILES: C(CC1C=CC=CC=1)C1C=CC(=CC=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 286.17200
  • Monoisotopic Mass: 286.172150702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 0

Experimental Properties

  • PSA: 0.00000
  • LogP: 5.25700

1,4-Bis(2-phenylethyl)benzene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,4-Bis(2-phenylethyl)benzene Pricemore >>

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Additional information on 1,4-Bis(2-phenylethyl)benzene

Introduction to 1,4-Bis(2-phenylethyl)benzene (CAS No. 1985-58-6)

1,4-Bis(2-phenylethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1985-58-6, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, featuring a biphenyl core substituted with two 2-phenylethyl groups, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and materials.

The molecular structure of 1,4-Bis(2-phenylethyl)benzene consists of a central benzene ring flanked by two phenylethyl groups at the 1 and 4 positions. This arrangement imparts a high degree of steric hindrance and electronic richness to the molecule, which can be exploited for designing molecules with specific biological activities. The presence of multiple aromatic rings also suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for drug discovery.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,4-Bis(2-phenylethyl)benzene and its derivatives. Studies have indicated that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer. For instance, research has suggested that analogs of this molecule could interact with certain neurotransmitter systems, potentially offering insights into the development of treatments for conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of 1,4-Bis(2-phenylethyl)benzene involves multi-step organic reactions, typically starting from commercially available precursors such as benzene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to achieve high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

One of the most compelling aspects of 1,4-Bis(2-phenylethyl)benzene is its versatility in serving as a scaffold for drug design. By modifying its structure through functional group substitutions or derivatization, researchers can fine-tune its biological activity. For example, introducing polar or charged groups can enhance its solubility and binding affinity to target proteins. This flexibility makes it an attractive platform for medicinal chemists seeking to develop innovative therapeutics.

The compound's physicochemical properties also play a critical role in its potential applications. Its high melting point and stability under various conditions make it suitable for formulation into solid dosage forms. Additionally, its aromatic nature suggests compatibility with other pharmaceutical excipients commonly used in drug formulations.

Recent advancements in computational chemistry have further accelerated the exploration of 1,4-Bis(2-phenylethyl)benzene's potential. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying promising derivatives before they are synthesized in the lab.

In conclusion,1,4-Bis(2-phenylethyl)benzene (CAS No. 1985-58-6) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for developing novel drugs targeting various diseases. As research continues to uncover new insights into its properties and potential uses,1,4-Bis(2-phenylethyl)benzene is poised to remain a key player in the quest for innovative therapeutic solutions.

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